

Introduction: The Significance of the N-Oxide Functional Group

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Compound of Interest

Compound Name: 3-Phenylpyridine-N-oxide

CAS No.: 1131-48-2

Cat. No.: B1598147

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3-Phenylpyridine-N-oxide belongs to the class of pyridine N-oxides, which are derivatives of tertiary amines formed through oxidation.[1] The introduction of the N-oxide functional group—a nitrogen atom bonded to an oxygen atom—fundamentally alters the electronic properties and reactivity of the parent pyridine ring.[1] This modification reduces the electron-donating ability of the nitrogen, making the ring system more susceptible to certain types of chemical transformations. Pyridine N-oxides are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules, serving as precursors to drugs like omeprazole and niflumic acid.[2] **3-Phenylpyridine-N-oxide**, with its phenyl substituent, offers a unique scaffold for further functionalization, making it a valuable building block in discovery chemistry.[1]

Core Chemical Identity

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The following tables summarize the key chemical identifiers and computed properties for **3-Phenylpyridine-N-oxide**.

Table 1: Primary Chemical Identifiers

Identifier	Value	Source
CAS Number	1131-48-2	[3][4]
IUPAC Name	1-oxido-3-phenylpyridin-1-ium	[1][3]
Molecular Formula	C ₁₁ H ₉ NO	[3]
ChEMBL ID	CHEMBL569186	[3]
PubChem CID	2763149	[3]

Table 2: Structural & Physicochemical Properties

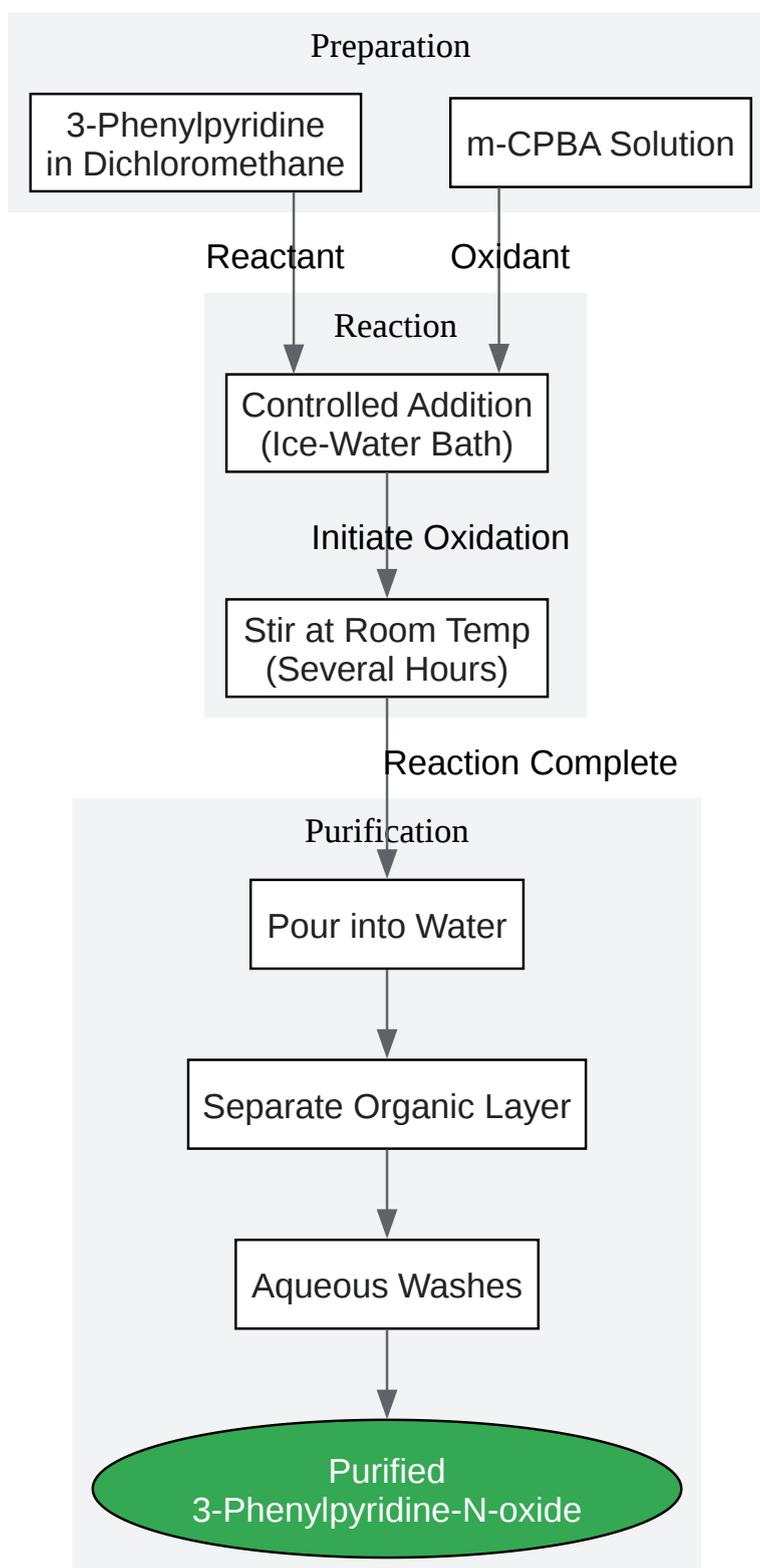
Property	Value	Source
Molecular Weight	171.19 g/mol	[3]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=C[O-]</chem>	[3]
InChI	InChI=1S/C11H9NO/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H	[3]
InChIKey	QAMPVXRELOCVRT-UHFFFAOYSA-N	[3]

Synthesis and Mechanistic Considerations

The primary route for synthesizing **3-Phenylpyridine-N-oxide** is through the direct oxidation of its precursor, 3-phenylpyridine (CAS: 1008-88-4).[1][5] This process exemplifies a common and reliable method for N-oxide formation.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final, purified product.



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Caption: Workflow for the synthesis of **3-Phenylpyridine-N-oxide**.

Detailed Experimental Protocol

This protocol is based on the well-established oxidation of pyridines using peroxyacids.^[1]

Objective: To synthesize **3-Phenylpyridine-N-oxide** via the oxidation of 3-phenylpyridine.

Materials:

- 3-phenylpyridine
- m-Chloroperbenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ice-water bath
- Separatory funnel
- Round-bottom flask
- Magnetic stirrer and stir bar

Methodology:

- Preparation: In a round-bottom flask, dissolve 3-phenylpyridine in dichloromethane.
 - Expert Insight: DCM is an excellent solvent for this reaction as it is relatively inert to the oxidizing conditions and dissolves both the starting material and the reagent.
- Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C .
 - Causality: The oxidation of amines is an exothermic process. Cooling is critical to control the reaction rate, prevent over-oxidation, and minimize the formation of undesired

byproducts.

- Reagent Addition: In a separate beaker, dissolve m-CPBA in dichloromethane. Add this solution dropwise to the cooled 3-phenylpyridine solution over 15-30 minutes while stirring.
 - Expert Insight: Slow, dropwise addition ensures that the temperature of the reaction mixture does not rise significantly, maintaining control over the reaction.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for several hours (typically 2-4 hours) until the reaction is complete.
 - Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-phenylpyridine starting material.
- Workup & Purification: a. Once the reaction is complete, pour the mixture into a separatory funnel containing water or a saturated solution of sodium bicarbonate.
 - Causality: This step quenches any remaining m-CPBA and neutralizes the m-chlorobenzoic acid byproduct, converting it to its water-soluble sodium salt.
 - Expert Insight: The brine wash helps to remove residual water from the organic layer before the drying step.

Applications in Research and Drug Development

As a substituted pyridine N-oxide, **3-Phenylpyridine-N-oxide** serves as a versatile intermediate in organic synthesis. The N-oxide group activates the pyridine ring for various transformations that are not feasible with the parent pyridine. Its applications are primarily in:

- Medicinal Chemistry: It provides a core scaffold for the development of novel therapeutic agents. The phenyl and pyridine N-oxide moieties can be further functionalized to optimize binding to biological targets.^[1]

- Materials Science: The polar N-O bond and the aromatic system make it a candidate for incorporation into new materials with specific electronic or coordination properties.[1]
- Synthetic Intermediate: It is a precursor for creating more complex substituted pyridines, which are a common feature in many biologically active compounds.

Safety and Handling

While specific toxicity data for **3-Phenylpyridine-N-oxide** is not readily available, it is prudent to handle it with the standard precautions for laboratory chemicals. The precursor, 3-phenylpyridine, is known to cause skin and eye irritation.[6] A structurally similar compound, 3-picoline-N-oxide, is also classified as a skin and eye irritant.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

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